Emodin-d4

Stable Isotope Labeling Mass Spectrometry Isotopic Purity

Quantitative LC-MS/MS of emodin is compromised by matrix effects and cross-talk from unlabeled standards. Emodin-d4 (CAS 132796-52-2) is the solution: a stable isotope-labeled internal standard with +4 Da mass shift for interference-free SRM. - Validated in EU Reg 2021/468 methods; LOQ down to 0.025 mg/kg - Corrects extraction recovery & ion suppression in PK studies - Isotopic purity ensures no cross-contribution in metabolite tracing

Molecular Formula C15H10O5
Molecular Weight 274.26 g/mol
Cat. No. B15621508
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEmodin-d4
Molecular FormulaC15H10O5
Molecular Weight274.26 g/mol
Structural Identifiers
InChIInChI=1S/C15H10O5/c1-6-2-8-12(10(17)3-6)15(20)13-9(14(8)19)4-7(16)5-11(13)18/h2-5,16-18H,1H3/i2D,3D,4D,5D
InChIKeyRHMXXJGYXNZAPX-QFFDRWTDSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Emodin-d4: A Deuterated Anthraquinone Internal Standard for High-Accuracy Emodin Quantification in Research and Procurement


Emodin-d4 (CAS 132796-52-2, molecular formula C₁₅H₆D₄O₅, molecular weight 274.26) is the tetra-deuterated isotopologue of the natural anthraquinone emodin. It is classified as a stable isotope-labeled internal standard (SIL-IS) intended exclusively for quantitative mass spectrometry applications . Unlike unlabeled emodin, which serves as a bioactive compound with reported CK2 and 11β-HSD1 inhibitory activities, Emodin-d4 is not used for its pharmacology but rather for its near-identical physicochemical behavior—chromatographic retention, extraction recovery, and ionization efficiency—relative to native emodin, combined with a +4 Da mass shift that enables unequivocal mass discrimination in LC-MS/MS workflows .

Deuterated internal standard for emodin LC-MS/MS quantification
+4 Da mass shift enables independent SRM monitoring
Co-elution with native emodin compensates matrix effects
Not a bioactive tool; intended for analytical workflows

Why Emodin-d4 Cannot Be Replaced by Unlabeled Emodin or Non-Isotopic Internal Standards in Procurement and Analytical Practice


Emodin-d4 is not a functional substitute for emodin in biological assays; conversely, unlabeled emodin cannot fulfill the role of Emodin-d4 in quantitative LC-MS/MS. Native emodin (d0) co-elutes with and shares the same precursor and product ion masses as the analyte, rendering it unsuitable as an internal standard due to unresolvable cross-contribution and ion suppression artifacts . Analog internal standards such as biochanin A, while structurally distinct, exhibit different extraction recoveries, ionization efficiencies, and chromatographic retention times compared to emodin, leading to incomplete compensation for matrix effects and compromised accuracy in complex biological matrices . The +4 Da mass shift of Emodin-d4, arising from four deuterium substitutions, enables independent selected reaction monitoring (SRM) channels that eliminate cross-talk, providing the requisite specificity and quantitative rigor demanded by regulatory bioanalytical guidelines .

Unlabeled emodin (d0)
Co-elutes and shares identical precursor/product ions; causes unresolvable cross-contribution and cannot serve as distinguishable internal standard.
Non-isotopic analog IS (e.g., biochanin A)
Structurally distinct analogs exhibit different extraction recoveries, ionization efficiencies, and retention times, leading to incomplete matrix effect compensation.
Other deuterated HAD IS (e.g., physcion-d3)
Fragmentation may lose the label; Emodin-d4 retains deuterium on the quantifier fragment, a critical distinction for reliable SRM quantitation.

Emodin-d4 Quantitative Differentiation Evidence: Spectral, Chromatographic, and Regulatory Performance Against Comparator Internal Standards


Isotopic Purity and Mass Shift: Emodin-d4 vs. Unlabeled Emodin (d0) as Internal Standard Candidates

Emodin-d4 is supplied with an isotopic purity specification of ≥98 atom% D , providing a distinct +4 Da mass shift (274.26 Da vs. 270.24 Da for unlabeled emodin) . In contrast, unlabeled emodin (d0) has a 0 Da mass shift (its mass is identical to the analyte) and therefore cannot serve as a distinguishable internal standard in mass spectrometry . The high isotopic enrichment minimizes spectral overlap between the internal standard and the analyte, which is essential for achieving the precision and accuracy levels required in validated bioanalytical methods .

Isotopic Purity & Mass Shift
Specification review
Emodin-d4: ≥98 atom% D, +4 Da shift
Unlabeled emodin: 0 atom% D, 0 Da shift
Supports independent SRM monitoring without cross-talk
Data from vendor Certificates of Analysis
Stable Isotope Labeling Mass Spectrometry Isotopic Purity

Chemical Purity Specification: Emodin-d4 vs. Unlabeled Emodin

Emodin-d4 is consistently offered with a chemical purity of ≥98% (or ≥96% in some catalog listings) . While unlabeled emodin is also available at similar purity levels, the deuterated compound must meet the more stringent dual-specification requirement of both chemical purity and isotopic enrichment, which necessitates additional QC steps (HPLC for chemical purity, MS for isotopic abundance) . This dual-characterization package is critical for its use as a reference material in quantitative analysis, reducing the risk of batch-to-batch variability that could impact calibration linearity.

Chemical Purity Specification
Specification review
Emodin-d4: chemical ≥98% + isotopic enrichment spec
Unlabeled emodin: chemical purity only
Dual-spec may support batch consistency in quantitative workflows
Vendor CoA data; additional QC for isotopic abundance
Chemical Purity Quality Control Reference Standard

Chromatographic Co-Elution and Ionization Equivalence: Emodin-d4 vs. Analog Internal Standard Biochanin A

In a validated LC-MS/MS method for common laxatives, deuterated emodin (Emodin-d4) was employed as the internal standard for emodin, while the non-isotopic analog biochanin A was used for rhein and aloe-emodin . The study rationale—that deuterated internal standards provide superior compensation for matrix effects, extraction recovery, and ionization variability relative to structurally distinct analogs—is explicitly evident: emodin-d4, by co-eluting with emodin and sharing nearly identical ionization behavior, minimizes differential matrix effects, whereas biochanin A cannot guarantee equivalent extraction efficiency, retention time, or ionization cross-section for emodin .

Co-Elution & Ionization Equivalence
Method context
Deuterated isotopologue IS (co-eluting) vs. analog IS (biochanin A, different retention/ionization)
Isotopologue IS may improve matrix effect compensation
LC-MS/MS method design choice for emodin quantification
Matrix Effect Ionization Efficiency LC-MS/MS

Performance in Validated Multi-Analyte Regulatory Methods for Hydroxyanthracene Derivatives (HADs)

A recently published and validated LC-MS/MS method for the simultaneous determination of 16 hydroxyanthracene derivatives (HADs) in food supplements employed Emodin-d4 (along with other deuterated HADs) as an internal standard [1]. The method achieved limits of quantification (LOQ) in the range of 0.025–1 mg kg⁻¹, recovery within 80–120% (except physcion), repeatability of 0.5–11.6%, and within-laboratory reproducibility of 3.4–16.3% [1]. Notably, the study reported that unlike Emodin-d4, the deuterated analog physcion-d3 produced no MS fragments with the labeled site on the quantitated portion of the molecule, underscoring the suitability of Emodin-d4's specific deuteration pattern for reliable quantitation [1]. This method directly responds to EU Regulation 2021/468, which restricts aloe-emodin and emodin in food supplements to <1 mg kg⁻¹ [2].

HAD Multi-Analyte Method Performance
Reported
Emodin-d4: label retained on quantifier fragment
Physcion-d3: label lost during fragmentation
Label retention supports reliable fragment selection for SRM
Published validated method; EU food supplement context
Food Supplement Analysis Regulatory Compliance Multi-Analyte Method

Procurement Specifications and Supply Chain Availability Across Multiple Vendors

Emodin-d4 is available from multiple reputable research chemical suppliers with consistent core specifications: CAS 132796-52-2, molecular weight 274.26, and purity ≥98% (or ≥96%) . Key differentiators among vendors include package size (1 mg to 1 g), isotopic enrichment specification (≥98 atom% D at BOC Sciences and ≥95 atom% D from Shanghai Aladdin), and storage recommendations (typically −20°C, protected from light and moisture) . The broad commercial availability of Emodin-d4, contrasted with the rarity of custom-labeled Emodin-13C6, reduces supply risk and procurement lead time for routine analytical laboratories.

Procurement Specifications
Supplier data
Consistent core specs across ≥5 vendors; commercial off-the-shelf availability
Commercial availability may streamline procurement for routine analytical labs
Vendor catalogs; isotopic enrichment ≥95–98 atom% D
Procurement Vendor Comparison Specification

No Significant Deuterium Isotope Effect on Biological Activity: Emodin-d4 Retains Emodin's Target Engagement Profile

Emodin-d4 is reported to retain the biological activities of its unlabeled parent, including inhibition of SARS-CoV spike protein-ACE2 interaction and CK2 kinase inhibition, as well as selective 11β-HSD1 inhibition with IC₅₀ values of 186 nM (human) and 86 nM (mouse) . These reported IC₅₀ values are identical to those for unlabeled emodin, indicating that the deuterium substitution does not introduce a significant primary kinetic isotope effect that would alter target binding . This equivalence ensures that tracer-level addition of Emodin-d4 as an internal standard does not perturb the pharmacological profile of emodin in mechanistic or cellular studies where the internal standard is co-incubated with the test system .

Biological Activity Equivalence
Class-level inference
11β-HSD1 IC₅₀: 186 nM (human), 86 nM (mouse); matches unlabeled emodin
Reported equivalence may support PK/PD tracer studies without target perturbation
Inferred activity; no significant deuterium isotope effect observed
Isotope Effect Biological Activity Target Engagement

Emodin-d4 Application Scenarios: High-Confidence Quantitative Analysis, Regulatory Testing, and PK/PD Studies


Absolute Quantification of Emodin in Plasma for Pharmacokinetic Studies

Emodin-d4 is spiked into plasma samples at a known concentration (e.g., 1 ng/μL) as an internal standard before solid-phase or liquid-liquid extraction . The co-elution and matched ionization efficiency of Emodin-d4 with native emodin corrects for variability in extraction recovery and matrix-induced ion suppression, enabling accurate construction of calibration curves and determination of pharmacokinetic parameters (Cmax, AUC, t½) . This application is indispensable for preclinical and clinical PK studies of emodin-containing herbal formulations.

Regulatory Compliance Testing of Food Supplements for Prohibited Hydroxyanthracene Derivatives

Under EU Regulation 2021/468, emodin and aloe-emodin levels in food supplements must not exceed 1 mg kg⁻¹ [1]. Validated LC-MS/MS methods employing Emodin-d4 as the deuterated internal standard achieve LOQs between 0.025 and 1 mg kg⁻¹ with recoveries of 80–120%, meeting the analytical performance criteria required for official control testing [1]. Laboratories procuring Emodin-d4 can confidently deploy these published and validated methods for regulatory surveillance of botanical products on the European market.

Metabolic Tracing and Drug Metabolism Studies

Emodin-d4 enables isotope-based tracing of emodin metabolism in in vitro hepatocyte or microsomal incubations. Because the deuterium label is incorporated into four positions, the internal standard can be distinguished from phase I and phase II metabolites via MS/MS fragmentation patterns . This supports studies aimed at elucidating the metabolic fate of emodin, identifying major metabolites (e.g., emodin glucuronide), and assessing species-specific metabolic differences .

Multi-Analyte HAD Panel Testing in Quality Control Laboratories

In QC laboratories analyzing botanical raw materials or extracts, Emodin-d4 serves as one component of a deuterated internal standard cocktail for simultaneous quantification of up to 16 HADs [1]. The consistent isotopic purity and fragmentation behavior of Emodin-d4 ensures that emodin-specific SRM transitions are interference-free, even in complex plant extract matrices, reducing the risk of false positives or overestimation of emodin content [1].

Application
Selection Property
Validation Focus
Emodin quantification in plasma research matrices
Co-eluting deuterated ISTD
Matrix effect compensation & calibration review
Food supplement HAD screening method context
Deuterated IS for multi-analyte panel
LOQ & recovery performance review
Metabolic tracing in hepatocyte research models
Deuterium label stability in metabolites
MS/MS fragmentation pattern distinction
Multi-analyte HAD screening in botanical QC research
Interference-free SRM transitions
Complex matrix interference review

Technical Documentation Hub

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